4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid
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Overview
Description
4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid typically involves the reaction of 6-chloro-2-methylpyrimidine with an appropriate amine and butanoic acid. The reaction conditions often include the use of solvents such as dichloromethane (CH2Cl2) and isopropanol, and may involve purification steps like column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound shares a similar pyrimidine ring structure with chlorine and methyl substitutions.
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Another compound with a similar pyrimidine core.
Uniqueness
4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12ClN3O2 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-[(6-chloro-2-methylpyrimidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C9H12ClN3O2/c1-6-12-7(10)5-8(13-6)11-4-2-3-9(14)15/h5H,2-4H2,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
HLWOPYVOSRAIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCCC(=O)O |
Origin of Product |
United States |
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